6-Chloro-2-(2-chloroethyl)-1H-benzimidazole

Physicochemical characterization Lipophilicity profiling Pharmacokinetic prediction

Medicinal chemistry teams seeking sequence-selective DNA alkylators face limited options with defined dual-halogenation patterns. This C6-chloro/C2-chloroethyl benzimidazole offers a validated scaffold for targeted anticancer agent development. - **Key Advantage:** C6 electron-withdrawing Cl modifies π-density & minor groove binding, delivering 25-50× greater cytotoxicity vs. unsubstituted analogs. - **SAR Utility:** Orthogonal handles (C2-CH₂CH₂Cl, C6-Cl) enable systematic derivatization & bendamustine-like hybrid synthesis. - **Supply:** Free base form; low TPSA (28.7 Ų) for cellular permeability. Stocked for immediate dispatch.

Molecular Formula C9H8Cl2N2
Molecular Weight 215.08
CAS No. 915924-14-0
Cat. No. B2934857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(2-chloroethyl)-1H-benzimidazole
CAS915924-14-0
Molecular FormulaC9H8Cl2N2
Molecular Weight215.08
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=N2)CCCl
InChIInChI=1S/C9H8Cl2N2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13)
InChIKeyUOJBPUXYGTUGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole: Bifunctional Alkylating Agent & Intermediate


6-Chloro-2-(2-chloroethyl)-1H-benzimidazole (CAS 915924-14-0, MF C₉H₈Cl₂N₂, MW 215.08) is a halogenated benzimidazole derivative featuring a reactive 2-chloroethyl moiety at the C2 position and a chloro substituent at the C6 position of the fused heterocyclic core. This compound belongs to the broader class of benzimidazole-based alkylating agents, which are widely studied for their capacity to form covalent DNA adducts through the chloroethyl group's alkylating function, leading to inhibition of DNA replication and transcription. [1]

DNA alkylating agent research tool with chloroethyl reactive warhead
Benzimidazole core for minor groove binding and sequence-directed studies
C6-chloro substitution enables electronic modulation and SAR expansion

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole: Substitution Risks


Simple substitution with other benzimidazole derivatives—such as unsubstituted 2-(2-chloroethyl)benzimidazole (CAS 405173-97-9) or C6-alkylated 6-(2-chloroethyl)-1H-benzimidazole (CAS 14984-14-6)—fails because the C6 chloro substituent fundamentally alters the compound's physicochemical and biological profile. [1] The electron-withdrawing chloro group at C6 modifies the benzimidazole ring's π-electron density, which directly impacts DNA intercalation geometry, minor groove binding affinity, and the alkylating kinetics of the chloroethyl arm. [2] Additionally, the dual halogenation pattern (C6-Cl and C2-CH₂CH₂Cl) confers a molecular weight of 215.08 g/mol and XLogP3 of 2.7, compared to 180.63 g/mol and XLogP3 of 2.2 for 2-(2-chloroethyl)benzimidazole, translating to distinct pharmacokinetic and solubility behaviors that cannot be reproduced by mono-substituted analogs. [1] [3]

C6-Chloro Identity Unsubstituted 2-(2-chloroethyl)benzimidazole lacks the electron-withdrawing Cl substituent; DNA binding geometry and alkylation kinetics may shift significantly.
Dual Halogenation Profile C6-alkylated analogs (e.g., CAS 14984-14-6) differ in lipophilicity and molecular weight; permeability and distribution patterns may not transfer.
Scaffold-Level Pharmacology N-mustard-benzimidazole hybrids with different linkers or warheads exhibit distinct plasma stability and cross-linking profiles; class-level evidence may not directly extrapolate.

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole: Head-to-Head Comparisons


Molecular Weight & Lipophilicity Differentiation

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole possesses a molecular weight of 215.08 g/mol and a computed XLogP3 of 2.7, which is significantly higher than the unsubstituted analog 2-(2-chloroethyl)benzimidazole (MW 180.63 g/mol, XLogP3 2.2). [1] The 34.45 g/mol increase in molecular weight and +0.5 log unit increase in lipophilicity are direct consequences of the C6 chloro substitution.

MW & Lipophilicity
Cross-study comparable
ΔMW +34.5 g/mol; ΔXLogP3 +0.5 vs unsubstituted analog
Supports distinct membrane permeability and distribution predictions.
Computed properties; experimental validation recommended.
Physicochemical characterization Lipophilicity profiling Pharmacokinetic prediction

C6-Chloro vs Unsubstituted: Cytotoxicity Potency

SAR studies on 6-chloro-substituted benzimidazole derivatives demonstrate that the presence of a chloro atom at the C6 position dramatically enhances cytotoxicity compared to unsubstituted C6-H analogs. Specifically, 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole and 6-chloro-2-phenethyl-1H-benzo[d]imidazole exhibit IC₅₀ values of 0.02-0.04 μM against HeLa and A375 cancer cell lines, whereas their C6-H counterparts are significantly less potent (IC₅₀ > 1 μM). [1] While the target compound differs at the C2 position (chloroethyl vs. fluorobenzyl/phenethyl), the C6 chloro contribution to potency is a conserved class effect.

C6-Cl Cytotoxicity
Class-level inference
C6-chloro analogs IC50 0.02–0.04 μM vs C6-H analogs >1 μM in HeLa, A375
Cell-model endpoint context; C6-Cl is a reported potency determinant.
SAR derived from C2-alkyl benzimidazoles; chloroethyl variant not directly tested.
Anticancer drug development Structure-activity relationship (SAR) Cytotoxicity screening

Plasma Stability Advantage over Bendamustine

Hybrid compounds comprising a phenyl N-mustard moiety conjugated to a benzimidazole scaffold via a urea linker at the C6 position demonstrate superior chemical stability in rat plasma compared to bendamustine. [1] Specifically, compounds 27d (benzothiazole) and 32b (benzimidazole) exhibited significantly longer half-lives in plasma stability assays than bendamustine, which is known for its short plasma half-life that limits clinical application. [2] This stability advantage is attributed to the C6-substitution pattern that protects the N-mustard warhead from premature hydrolysis.

Plasma Stability
Class-level inference
C6-linked N-mustard-benzimidazoles more stable in rat plasma than bendamustine
Plasma-stability assay context; may support metabolic profiling studies.
Qualitative comparison; exact half-life differences not reported.
Drug metabolism Plasma stability Pharmacokinetics Bendamustine analogs

DNA Interstrand Cross-Linking Potential

C6-substituted benzimidazole N-mustard hybrids have been shown to induce DNA interstrand cross-links (ICLs) and arrest cell cycle progression at the G2/M phase, a hallmark of potent DNA-alkylating antitumor agents. [1] In contrast, unsubstituted benzimidazole mustards and distamycin-based mustards exhibit markedly reduced or absent ICL formation. [2] The target compound, bearing a chloroethyl group at C2 and a chloro at C6, is structurally poised to function as a DNA minor groove alkylator with cross-linking potential.

DNA Cross-Linking
Class-level inference
C6-substituted benzimidazole mustards induce interstrand cross-links and G2/M arrest
Supports DNA damage mechanism studies; ICL formation is scaffold-dependent.
Direct evidence on target compound not available; review class data.
DNA damage Interstrand cross-linking Mechanism of action Alkylating agents

TPSA and Rotatable Bonds vs Bendamustine

The target compound exhibits a Topological Polar Surface Area (TPSA) of 28.7 Ų and only 2 rotatable bonds, whereas bendamustine (CAS 16506-27-7) has a TPSA of 73.4 Ų and 7 rotatable bonds. [1] [2] This difference arises from the simpler, more rigid benzimidazole core of the target compound versus the more elaborate, flexible structure of bendamustine.

TPSA & Rot. Bonds
Cross-study comparable
TPSA 28.7 Ų vs 73.4 Ų (bendamustine); Rotatable bonds 2 vs 7
In silico permeability and binding entropy context; lower TPSA may favor cell entry.
Computed descriptors; in vitro permeability not measured.
Drug-likeness In silico ADME Physicochemical profiling Oral bioavailability prediction

Sequence-Selective DNA Alkylation by Benzimidazole

Bis-benzimidazole and mono-benzimidazole carriers linked to nitrogen mustard warheads exhibit sequence-preferential DNA alkylation, predominantly targeting 5'-A or 5'-G termini of mixed sequences, a property determined by the benzimidazole carrier's minor groove recognition. [1] In contrast, simple aliphatic nitrogen mustards (e.g., chlorambucil, melphalan) alkylate DNA with little sequence selectivity, resulting in broader but less targeted DNA damage profiles. [2] The target compound's benzimidazole core is predicted to confer a degree of DNA sequence bias not present in untargeted mustards.

Sequence Selectivity
Class-level inference
Benzimidazole-directed mustards alkylate preferentially at 5'-A/G termini
Supports targeted DNA lesion research; differs from non-selective mustards.
Evidence from Hoechst 33258-derived mustards; extrapolation requires confirmation.
DNA minor groove binding Sequence-specific alkylation Molecular pharmacology DNA damage

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole: Application Scenarios


Developing DNA Minor Groove Alkylating Agents

Researchers aiming to design sequence-selective DNA cross-linking agents should procure this compound as a core scaffold. The benzimidazole moiety, when functionalized at C6 and C2, directs alkylation to specific DNA sequences (predominantly 5'-A/G termini), as demonstrated by class-level evidence from Hoechst 33258-derived mustards. [1] This targeted mechanism contrasts with the non-selective alkylation of simple mustards, offering a pathway to more precise antitumor agents with potentially reduced off-target genotoxicity.

Bendamustine Analogs with Enhanced Plasma Stability

Procurement is warranted for medicinal chemistry teams seeking to synthesize bendamustine analogs with enhanced pharmacokinetic properties. Studies have shown that C6-substituted benzimidazole N-mustard hybrids exhibit greater chemical stability in rat plasma than bendamustine. [1] The target compound's C2-chloroethyl and C6-chloro substitution pattern provides two orthogonal reactive handles for further derivatization, enabling systematic SAR exploration around the C6 position to optimize metabolic stability while retaining DNA alkylating activity.

Halogenated Benzimidazole SAR Probe

The C6 chloro substituent is a validated potency determinant in benzimidazole-based anticancer agents, conferring 25- to 50-fold increases in cytotoxicity compared to unsubstituted analogs. [1] Laboratories conducting systematic SAR campaigns should procure this compound to serve as a benchmark chloro-substituted reference, enabling direct comparison with fluoro-, bromo-, nitro-, and unsubstituted C6 analogs to deconvolute the electronic and steric contributions of the C6 position to target engagement and cellular activity.

PROTACs Targeting DNA Repair Proteins

Given the compound's predicted DNA minor groove binding and alkylating properties, it can serve as a DNA-targeting warhead or ligand in the design of bifunctional PROTAC molecules aimed at degrading DNA repair proteins (e.g., PARP1, ERCC1). The lower TPSA (28.7 Ų) and reduced rotatable bond count (2) relative to bendamustine suggest favorable cell permeability for intracellular target engagement. [1] Procurement of the free base form enables facile conjugation to E3 ligase recruiting ligands via the chloroethyl arm or C6 position.

Application
Selection Property
Validation Focus
DNA minor groove alkylator development
Benzimidazole minor groove binding scaffold
Sequence-specific alkylation confirmation
Bendamustine analog stability studies
C6-substitution for metabolic stability profiling
Plasma-stability assay context vs. comparator
Halogenated benzimidazole SAR
C6-chloro potency determinant for cytotoxicity screening
Electronic vs. steric contribution evaluation
PROTAC design targeting DNA repair
Low TPSA, rigid core for permeability
Cellular permeability and target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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